2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-7(13-6(2)10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) |
InChI Key |
UVEZSZDRSAGKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves:
- Construction of the 1,3-thiazole ring system through cyclization reactions.
- Introduction of dimethyl substituents on the thiazole ring.
- Attachment of the 2-methylpropanoic acid side chain.
- Purification and characterization of the final acid compound.
These steps are often carried out using established organic synthesis techniques such as condensation, cyclization, esterification, and selective methylation.
Preparation of the Thiazole Ring
The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis or related cyclization methods involving:
- Reaction of α-haloketones or α-haloesters with thioamide or thiourea derivatives.
- Cyclization under reflux conditions in solvents like acetone or 1,4-dioxane to form the thiazole core.
For example, the reaction of thioureido acids with α-haloketones (e.g., 1,3-dichloroacetone) in acetone under reflux yields chloromethyl-substituted thiazole derivatives. These intermediates can be isolated as hydrochloride salts and converted to base forms by treatment with sodium acetate without significant yield loss.
Attachment of 2-Methylpropanoic Acid Moiety
The 2-methylpropanoic acid side chain is introduced either by:
- Direct reaction of the thiazole intermediate with appropriate carboxylic acid derivatives.
- Esterification of carboxylic acid precursors followed by selective hydrolysis or hydrazinolysis to yield the acid.
Esterification is typically performed by refluxing the acid in methanol with catalytic sulfuric acid to form methyl esters, which can then be converted to acid hydrazides by treatment with hydrazine hydrate in refluxing 2-propanol. These hydrazides can undergo further transformations to introduce or modify substituents adjacent to the acid group.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Thioureido acid + 1,3-dichloroacetone + NaOAc | Acetone | Reflux, several hours | High | Isolated as hydrochloride, then base form |
| Dimethylation | Dimethyl sulfate + NaOH | Acetone | Reflux, 1 hour | ~90 | Recrystallization from MeOH/H2O for purification |
| Esterification | Carboxylic acid + MeOH + catalytic H2SO4 | Methanol | Reflux, several hours | Good | Formation of methyl esters |
| Hydrazide formation | Ester + hydrazine hydrate | 2-Propanol | Reflux, 30 hours | Good | Selective mono- or dihydrazide formation |
Additional Notes on Reaction Optimization
- The choice of solvent is critical: acetone and 1,4-dioxane are preferred for their boiling points and solubility profiles.
- Sodium acetate is used to convert hydrochloride salts to free bases without degrading the product.
- Stronger bases such as sodium carbonate or hydroxides can reduce yields and are avoided.
- Hydrazinolysis rates vary depending on ester type; methyl esters react faster than others, allowing selective functionalization.
- Purity and structure confirmation are routinely performed using NMR (1H, 13C), IR spectroscopy, and HRMS analysis.
Summary of Key Research Findings
- Parašotas et al. demonstrated efficient methylation of thiazole intermediates using dimethyl sulfate with high yields and purity.
- The reflux of thioureido acids with α-haloketones in acetone yields chloromethyl thiazole derivatives, which are crucial intermediates for further functionalization.
- Esterification followed by hydrazinolysis provides a versatile route to acid hydrazides, enabling downstream modifications.
- Careful control of reaction conditions and reagent stoichiometry is essential for optimizing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid can inhibit bacterial growth, potentially through mechanisms that interfere with bacterial cell wall synthesis.
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals and chelate metal ions, contributing to its antioxidant properties.
- Enzyme Interaction : Interaction studies suggest that this compound may bind to specific enzymes or receptors within biological systems, influencing metabolic pathways and modulating cellular responses. For instance, thiazole derivatives are known to inhibit enzymes critical for bacterial survival.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
- Antibacterial Agents : Due to its ability to inhibit bacterial growth, this compound may serve as a lead in developing new antibacterial agents.
- Antioxidants in Nutraceuticals : Its antioxidant properties make it a candidate for incorporation into dietary supplements aimed at reducing oxidative stress.
- Metabolic Disorders : The modulation of metabolic pathways suggests potential applications in treating conditions such as obesity and insulin resistance. Research has indicated that thiazole derivatives can influence glucose metabolism and lipid profiles in animal models .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be compared with other thiazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylthiazole | Contains a methyl group on thiazole | Simpler structure; primarily used in synthesis |
| Thiazole-4-carboxylic acid | Thiazole ring with a carboxylic acid | More acidic; used in pharmaceuticals |
| 4-Methylthiazole | Methyl group at position 4 on thiazole | Different substitution pattern; less bioactive |
| Benzothiazole | Benzene fused with thiazole | Enhanced stability; used in dyes |
The combination of the dimethylthiazole moiety and branched carboxylic acid structure in this compound may confer distinct biological activities compared to simpler thiazoles or other derivatives.
Case Studies
Several studies have explored the applications of thiazole derivatives in various contexts:
- Antimicrobial Activity Study : A study demonstrated that derivatives of thiazoles exhibited significant antibacterial effects against common pathogens. The findings suggest that modifications to the thiazole ring can enhance activity against specific bacterial strains.
- Metabolic Pathways Modulation : Research involving animal models indicated that compounds similar to this compound could improve insulin sensitivity and lipid metabolism by activating specific metabolic pathways related to energy expenditure .
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Sodelglitazar (2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid)
- Structure: Shares the 2-methylpropanoic acid backbone but includes a fluorinated phenyl-thiazole group and a methylsulfanylphenoxy linker.
- Activity : A PPARα/δ/γ pan-agonist with potent lipid-lowering and insulin-sensitizing effects (EC₅₀: PPARα = 30 nM, PPARγ = 60 nM) .
- Key Difference : The additional fluorophenyl and sulfanyl groups enhance PPAR binding affinity but reduce metabolic stability compared to the simpler dimethylthiazole analog .
MHY908 (2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid)
- Structure : Replaces the thiazole ring with a benzothiazole core and adds a chlorine substituent.
- Activity : Demonstrates neuroprotective effects via PPARγ activation (EC₅₀ = 80 nM) in Parkinson’s disease models .
2-(4-Bromophenyl)-2-methylpropanoic Acid
- Structure : Substitutes the thiazole ring with a bromophenyl group.
- Activity : Acts as a PPARpan agonist (IC₅₀ = 120 nM) but lacks the heterocyclic thiazole’s electronic effects, reducing target selectivity .
Functional Analogues
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic Acid
- Structure: Features a thiazole ring with a carbamoylpropanoic acid chain.
- Key Difference : The carbamoyl group shifts pharmacological focus away from metabolic regulation .
2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic Acid
- Structure : Contains a hydroxy-oxothiazole core with an acetic acid chain.
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | PPAR Activity (EC₅₀/IC₅₀) | Metabolic Stability |
|---|---|---|---|---|
| 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid | 215.3 (calculated) | Dimethylthiazole, propanoic acid | Not reported | High (predicted) |
| Sodelglitazar | 499.5 | Fluorophenyl-thiazole, sulfanyl | PPARα: 30 nM, PPARγ: 60 nM | Moderate |
| MHY908 | 375.8 | Chlorobenzothiazole, phenoxy | PPARγ: 80 nM | Low |
| 2-(4-Bromophenyl)-2-methylpropanoic acid | 257.1 | Bromophenyl, propanoic acid | PPARpan: 120 nM | High |
Biological Activity
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its molecular formula is , with a molecular weight of approximately 200.26 g/mol. The presence of the dimethylthiazole moiety contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that compounds containing thiazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, with promising results indicating strong antioxidant activity .
- PPAR Agonism : this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing metabolic pathways related to glucose and lipid metabolism .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, existing studies suggest the following pathways:
- Activation of PPARs : The compound may enhance the translocation of PPARs to the nucleus, promoting gene expression related to fatty acid oxidation and glucose metabolism . This action could help ameliorate conditions like insulin resistance and dyslipidemia.
- Antioxidant Mechanisms : The antioxidant activity is likely due to the ability of the thiazole ring to donate electrons, thereby neutralizing free radicals .
Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, this compound demonstrated effective antibacterial action against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 625 - 1250 |
| Other Thiazoles | E. coli, P. aeruginosa | Not effective |
Study 2: Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging abilities, comparable to established antioxidants .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 80.12% |
| Control (Standard Antioxidant) | 85% |
Study 3: Metabolic Effects in Animal Models
In db/db mice models, treatment with derivatives similar to this compound showed improvements in insulin sensitivity and lipid profiles without significant toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid, and how is structural confirmation achieved?
- Answer : Synthesis typically involves condensation reactions between thiazole precursors and methylpropanoic acid derivatives under reflux conditions, often with catalysts like acetic acid or sodium carbonate. For example, analogous protocols for thiazole-containing propanoic acids use stepwise alkylation and cyclization (e.g., compound 27 in ). Structural confirmation relies on 1H/13C NMR (to resolve methyl and thiazole protons), IR spectroscopy (to identify carboxylic acid C=O stretches), and elemental analysis for purity validation .
Q. What analytical techniques are essential for characterizing impurities or byproducts in this compound?
- Answer : High-performance liquid chromatography (HPLC) is critical for detecting process-related impurities, such as unreacted intermediates or regioisomers (e.g., triazole derivatives in ). Mass spectrometry (MS) and thin-layer chromatography (TLC) further aid in tracking reaction progress and isolating byproducts .
Q. How can researchers ensure reproducibility in synthesizing thiazole-propanoic acid derivatives?
- Answer : Strict control of reaction parameters (e.g., temperature, solvent polarity, and catalyst stoichiometry) is essential. For instance, highlights the use of glacial acetic acid in methanol under reflux for 5 hours to achieve 90% yield in a thiazole-phenylhydrazine coupling step. Detailed protocols for purification (e.g., sodium carbonate wash and recrystallization) are also key .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (as in ) predict energetically favorable intermediates and transition states. For example, ICReDD’s workflow integrates computational modeling with experimental validation to reduce trial-and-error steps, enabling rapid screening of catalytic conditions or solvent effects .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole-propanoic acid derivatives?
- Answer : Comparative structure-activity relationship (SAR) studies and molecular docking (e.g., and ) identify critical substituents influencing target binding. For instance, modifying the thiazole’s methyl groups or the propanoic acid’s chain length may alter hydrophobicity or hydrogen-bonding capacity, explaining variability in bioassay results .
Q. How can salt formation improve the pharmacokinetic properties of this compound for in vivo studies?
- Answer : Salts (e.g., sodium or ammonium) enhance aqueous solubility and bioavailability. demonstrates successful synthesis of triazole-thiadiazole salts via acid-base reactions, monitored by pH titration and solubility assays. Stability studies under controlled humidity/temperature ensure salt integrity during storage .
Q. What role does stereochemistry play in the biological activity of thiazole-propanoic acid derivatives?
- Answer : Enantiomeric purity significantly impacts receptor binding. Chiral HPLC or X-ray crystallography (e.g., ’s PubChem data) can resolve stereoisomers. For example, R/S configurations at the propanoic acid’s α-carbon may alter interactions with enzymatic active sites, necessitating asymmetric synthesis or chiral resolution techniques .
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments.
- Contradiction Mitigation : Use orthogonal assays (e.g., enzymatic vs. cellular) to validate bioactivity and rule out assay-specific artifacts.
- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up, noting solvent/reagent compatibility with larger glassware (e.g., ’s 30 mL methanol reflux setup).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
